Glisoxepid-d4

Catalog No.
S12887544
CAS No.
M.F
C20H27N5O5S
M. Wt
453.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glisoxepid-d4

Product Name

Glisoxepid-d4

IUPAC Name

5-methyl-N-[2-[4-[(2,2,7,7-tetradeuterioazepan-1-yl)carbamoylsulfamoyl]phenyl]ethyl]-1,2-oxazole-3-carboxamide

Molecular Formula

C20H27N5O5S

Molecular Weight

453.6 g/mol

InChI

InChI=1S/C20H27N5O5S/c1-15-14-18(23-30-15)19(26)21-11-10-16-6-8-17(9-7-16)31(28,29)24-20(27)22-25-12-4-2-3-5-13-25/h6-9,14H,2-5,10-13H2,1H3,(H,21,26)(H2,22,24,27)/i12D2,13D2

InChI Key

ZKUDBRCEOBOWLF-IDPVZSQYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NN3CCCCCC3

Isomeric SMILES

[2H]C1(CCCCC(N1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=NOC(=C3)C)([2H])[2H])[2H]

Glisoxepid-d4 is a deuterated derivative of Glisoxepid, a compound that has gained attention in the field of medicinal chemistry. Glisoxepid is primarily recognized for its role as a selective serotonin reuptake inhibitor (SSRI) and its potential therapeutic applications in treating mood disorders and anxiety. The introduction of deuterium in Glisoxepid-d4 enhances its pharmacokinetic properties, allowing for improved metabolic stability and bioavailability.

Typical of SSRIs, including:

  • Acylation: This reaction involves the introduction of an acyl group into the molecular structure, which can modify the compound's pharmacological properties.
  • Hydrolysis: The compound can undergo hydrolysis, leading to the formation of active metabolites that may exhibit different biological activities.
  • Oxidation: Oxidative reactions can occur, potentially affecting the compound's efficacy and safety profile.

The presence of deuterium in Glisoxepid-d4 may influence reaction rates and pathways due to the kinetic isotope effect, which can be advantageous in drug development.

Glisoxepid-d4 exhibits significant biological activity as an SSRI. Its mechanism of action involves the inhibition of serotonin transporters, leading to increased serotonin levels in the synaptic cleft. This modulation of serotonin levels is crucial for alleviating symptoms associated with depression and anxiety disorders. Additionally, studies have indicated that deuterated compounds often show enhanced pharmacological profiles compared to their non-deuterated counterparts, potentially resulting in fewer side effects and improved therapeutic outcomes.

The synthesis of Glisoxepid-d4 typically involves:

  • Deuteration: This process can be achieved through various methods such as:
    • Exchange reactions: Utilizing deuterated solvents or reagents during the synthesis.
    • Catalytic hydrogenation: Employing deuterated hydrogen gas under specific conditions to selectively replace hydrogen atoms with deuterium.
  • Formation of Key Intermediates: The synthesis pathway may include several steps involving the formation of intermediates that are subsequently converted into Glisoxepid-d4.
  • Purification: After synthesis, purification techniques such as chromatography are employed to isolate the desired compound from by-products and unreacted materials.

Glisoxepid-d4 has potential applications in:

  • Pharmaceutical Research: As a tool compound for studying serotonin transport mechanisms and developing new antidepressants.
  • Clinical Trials: Its enhanced stability may make it suitable for clinical applications in treating mood disorders.
  • Analytical Chemistry: Used as a standard in mass spectrometry and NMR spectroscopy due to its unique isotopic signature.

Interaction studies involving Glisoxepid-d4 focus on:

  • Protein Binding: Investigating how well the compound binds to plasma proteins, which affects its distribution and efficacy.
  • Metabolic Pathways: Understanding how Glisoxepid-d4 is metabolized in vivo compared to its non-deuterated form, providing insights into its pharmacokinetics.
  • Synergistic Effects: Exploring potential interactions with other medications, particularly those affecting serotonin levels.

Several compounds share structural similarities with Glisoxepid-d4, including:

  • Fluoxetine: Another SSRI known for its efficacy in treating depression. Unlike Glisoxepid-d4, Fluoxetine has a shorter half-life and different side effect profiles.
  • Sertraline: A widely used SSRI with similar therapeutic indications but distinct metabolic pathways.
  • Paroxetine: Known for its potent serotonin reuptake inhibition but often associated with more side effects compared to Glisoxepid-d4.

Comparison Table

CompoundMechanismHalf-LifeUnique Features
Glisoxepid-d4SSRILongerEnhanced metabolic stability
FluoxetineSSRIShorterActive metabolite (norfluoxetine)
SertralineSSRIModerateFewer drug interactions
ParoxetineSSRIShortMore side effects

Glisoxepid-d4 stands out due to its enhanced stability and potential for reduced side effects compared to traditional SSRIs, making it a promising candidate for further research and development in psychopharmacology.

XLogP3

2.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

453.19839714 g/mol

Monoisotopic Mass

453.19839714 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-10

Explore Compound Types